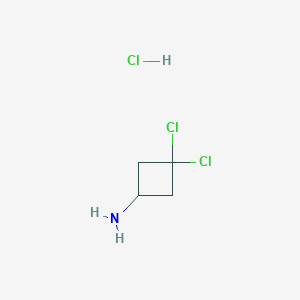

![molecular formula C21H18N4O2 B2571423 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide CAS No. 953216-11-0](/img/structure/B2571423.png)

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of related compounds emphasizes the development of novel synthetic methods and the exploration of pharmaceutical impurities. A study on the synthesis of omeprazole, a compound with a somewhat related structure, illustrates the complexity of synthesizing such molecules and identifying their impurities, which are crucial for developing safer pharmaceuticals (Saini et al., 2019). This research provides insight into the challenges and methodologies that could be relevant for synthesizing and understanding the impurities of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide.

Potential Medicinal Applications

The review of pyridazinone compounds like ABT-963 highlights the significance of such molecules as selective cyclooxygenase inhibitors, demonstrating their potential in treating inflammation and pain associated with arthritis (Asif, 2016). Although N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide is not explicitly mentioned, the study underscores the broader therapeutic potential of related compounds in managing diseases.

Advanced Drug Development and Pharmacological Studies

Research into heterocyclic N-oxide molecules, including those derived from pyridine and indazole, showcases their importance in organic synthesis, catalysis, and drug applications, indicating a range of potential medicinal and pharmacological uses for compounds with similar structural features (Li et al., 2019). This area of study is pertinent for understanding the utility of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide in developing new medications and therapeutic agents.

Mechanism of Action

Target of Action

The primary target of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide is the mTOR (mammalian target of rapamycin) pathway . The mTOR pathway plays a crucial role in cellular processes such as cell growth, proliferation, and survival.

Mode of Action

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide interacts with its target by inhibiting the mTOR pathway . This inhibition results in the suppression of downstream signaling pathways, leading to a decrease in cell proliferation and growth .

Biochemical Pathways

The mTOR pathway is the primary biochemical pathway affected by N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide . Downstream effects of this inhibition include reduced phosphorylation of AKT and S6 at the cellular level . This leads to a decrease in cell growth and proliferation.

Result of Action

The molecular and cellular effects of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide’s action include the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 at the cellular level . These effects result in a decrease in cell growth and proliferation, particularly in non-small cell lung cancer A549 and H460 .

properties

IUPAC Name |

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-5-3-4-6-17(14)21(26)22-16-9-7-15(8-10-16)18-13-25-19(23-18)11-12-20(24-25)27-2/h3-13H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCXFLFYMQFIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2571360.png)

![{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea](/img/structure/B2571362.png)